4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid
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Overview
Description
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid is a complex organic compound featuring indole groups Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of indole derivatives, followed by acylation and subsequent coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The indole groups can interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid is unique due to its specific structure, which allows for distinct interactions with biological targets. Its dual indole groups provide a versatile framework for various chemical modifications and applications.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H21N3O3/c26-21(11-15-13-24-19-8-4-2-6-17(15)19)25-20(22(27)28)10-9-14-12-23-18-7-3-1-5-16(14)18/h1-8,12-13,20,23-24H,9-11H2,(H,25,26)(H,27,28) |
InChI Key |
NZFHJQWKGHAVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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